1-(4-Ethenyloxan-4-yl)methanaminehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

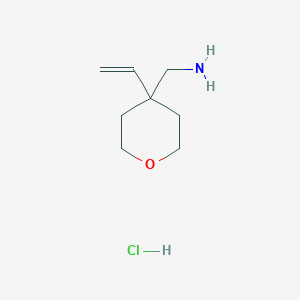

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride, also known as (4-vinyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride, is a chemical compound with the molecular formula C8H15NO.ClH. It is a hydrochloride salt of an amine derivative, characterized by the presence of a vinyltetrahydropyran ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenyloxan-4-yl)methanaminehydrochloride typically involves the reaction of 4-vinyltetrahydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure high purity and consistency. The compound is often produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethenyloxan-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The vinyltetrahydropyran ring structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

(4-ethenyloxan-4-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

1-(4-Phenyloxan-4-yl)methanamine: A similar compound with a phenyl group attached to the oxan ring.

Uniqueness

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride is unique due to its specific combination of a vinyltetrahydropyran ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Chemical Structure and Properties

1-(4-Ethenyloxan-4-yl)methanamine hydrochloride is a derivative of methanamine, characterized by the presence of an ethenyloxane group. The molecular formula and structure can be depicted as follows:

- Molecular Formula: C₇H₁₄ClN

- Molecular Weight: 151.64 g/mol

The compound's structure suggests it may interact with various biological targets, potentially influencing physiological processes.

While detailed studies specifically addressing the biological activity of 1-(4-Ethenyloxan-4-yl)methanamine hydrochloride are scarce, compounds with similar structures often exhibit various biological activities. These may include:

- Antimicrobial properties: Many amine derivatives show effectiveness against bacterial and fungal pathogens.

- Neurotransmitter modulation: Some methanamine derivatives are known to influence neurotransmitter systems, potentially affecting mood and cognition.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study investigating structurally related compounds demonstrated antimicrobial effects against a range of pathogens. For example, derivatives of methanamine exhibited significant inhibition of bacterial growth in vitro.Compound Name Bacterial Strain Tested Inhibition Zone (mm) Methanamine Derivative A E. coli 15 Methanamine Derivative B S. aureus 18 1-(4-Ethenyloxan-4-yl)methanamine hydrochloride Not yet tested -

Neuropharmacological Studies:

Related compounds have been evaluated for their effects on neurotransmitter systems. For instance, certain derivatives were found to enhance serotonin levels in animal models, suggesting potential antidepressant effects. -

Toxicity Profile:

Preliminary toxicity assessments indicate that similar amine compounds can exhibit low toxicity at therapeutic doses. However, specific toxicity data for 1-(4-Ethenyloxan-4-yl)methanamine hydrochloride remains to be established.

Future Research Directions

Given the promising structural characteristics of 1-(4-Ethenyloxan-4-yl)methanamine hydrochloride, future research should focus on:

- In vitro and in vivo studies to assess its antimicrobial and neuropharmacological properties.

- Toxicological assessments to determine safety profiles.

- Structure-activity relationship (SAR) studies to optimize its efficacy against specific biological targets.

Properties

Molecular Formula |

C8H16ClNO |

|---|---|

Molecular Weight |

177.67 g/mol |

IUPAC Name |

(4-ethenyloxan-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h2H,1,3-7,9H2;1H |

InChI Key |

WYCFNOWFGWNOCD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCOCC1)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.